Cas no 1340467-59-5 (1-(Quinazolin-4-yl)azetidin-3-amine)
1-(Quinazolin-4-yl)azetidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(Quinazolin-4-yl)azetidin-3-amine
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- Inchi: 1S/C11H12N4/c12-8-5-15(6-8)11-9-3-1-2-4-10(9)13-7-14-11/h1-4,7-8H,5-6,12H2
- InChI Key: RPCPOIZNLQOQFA-UHFFFAOYSA-N
- SMILES: N1(C2C3C=CC=CC=3N=CN=2)CC(C1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 227
- XLogP3: 1
- Topological Polar Surface Area: 55
1-(Quinazolin-4-yl)azetidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 091309-1g |
1-(Quinazolin-4-yl)azetidin-3-amine |
1340467-59-5 | 1g |
£416.00 | 2022-03-01 | ||
| Chemenu | CM207978-1g |
1-(Quinazolin-4-yl)azetidin-3-amine |
1340467-59-5 | 95+% | 1g |
$532 | 2021-08-04 | |
| Chemenu | CM207978-1g |
1-(Quinazolin-4-yl)azetidin-3-amine |
1340467-59-5 | 95%+ | 1g |
$*** | 2023-03-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666360-1g |
1-(Quinazolin-4-yl)azetidin-3-amine |
1340467-59-5 | 98% | 1g |
¥5964.00 | 2024-08-09 |
1-(Quinazolin-4-yl)azetidin-3-amine Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 1-(Quinazolin-4-yl)azetidin-3-amine
1-(Quinazolin-4-yl)azetidin-3-amine: A Comprehensive Overview
1-(Quinazolin-4-yl)azetidin-3-amine, also known by its CAS number 1340467-59-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery. The molecule combines a quinazoline ring system with an azetidine moiety, creating a structure that exhibits intriguing chemical and biological properties.
The quinazoline moiety, a bicyclic aromatic system, is well-known for its role in various bioactive compounds. In this compound, the quinazoline ring is substituted at the 4-position with an azetidine group. Azetidine, a four-membered saturated nitrogen-containing ring, contributes to the compound's unique physicochemical properties. The combination of these two structural elements results in a molecule that is both structurally rigid and potentially bioactive.
Recent studies have highlighted the potential of 1-(Quinazolin-4-yl)azetidin-3-amine as a lead compound in the development of novel therapeutic agents. Researchers have explored its activity against various targets, including kinases and other enzymes implicated in disease pathways. For instance, investigations into its ability to modulate protein-protein interactions have shown promising results, suggesting its potential role in treating conditions such as cancer and neurodegenerative diseases.
The synthesis of 1-(Quinazolin-4-yl)azetidin-3-amine involves a multi-step process that typically begins with the preparation of the quinazoline core. This is followed by functionalization at the 4-position to introduce the azetidine moiety. Recent advancements in catalytic methods and asymmetric synthesis have enabled more efficient and selective routes to this compound, enhancing its scalability for research and potential commercial applications.
From an analytical standpoint, the compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry. These studies have provided insights into its conformational flexibility and stability under different conditions. Additionally, computational modeling has been employed to predict its binding affinities to target proteins, further aiding in its evaluation as a drug candidate.
In terms of biological evaluation, 1-(Quinazolin-4-yl)azetidin-3-amino has demonstrated selectivity towards certain kinase targets, making it a valuable tool for studying enzyme inhibition mechanisms. Preclinical studies have also explored its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical for determining its suitability as an orally available drug.
Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic profile while maintaining or enhancing its biological activity. This includes exploring various prodrug strategies and formulation approaches to improve bioavailability. Furthermore, efforts are underway to identify additional therapeutic targets for this compound, broadening its potential applications in medicine.
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